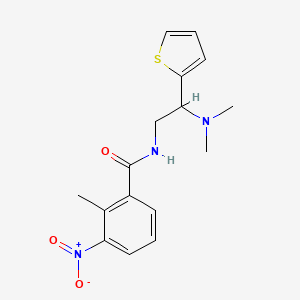

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide

CAS No.: 941964-16-5

Cat. No.: VC4826857

Molecular Formula: C16H19N3O3S

Molecular Weight: 333.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941964-16-5 |

|---|---|

| Molecular Formula | C16H19N3O3S |

| Molecular Weight | 333.41 |

| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-methyl-3-nitrobenzamide |

| Standard InChI | InChI=1S/C16H19N3O3S/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20) |

| Standard InChI Key | DOTVZMRXEDKYRS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)N(C)C |

Introduction

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound of interest due to its structural complexity and potential applications in medicinal chemistry. This compound belongs to the class of benzamide derivatives, featuring a nitrobenzamide core functionalized with a dimethylamino group and a thiophene ring. Its unique molecular architecture suggests potential utility in pharmacological and biochemical research.

Synthesis and Characterization

3.1 Synthesis

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions:

-

Formation of the Nitrobenzamide Core: The starting material, 2-methyl-3-nitrobenzoic acid, undergoes amidation using appropriate reagents such as thionyl chloride or carbodiimides.

-

Functionalization with Thiophene and Dimethylamino Groups: The addition of thiophene and dimethylamino moieties is achieved through alkylation or nucleophilic substitution reactions.

3.2 Characterization Techniques

The compound's structure can be confirmed using various spectroscopic and analytical methods:

-

NMR Spectroscopy: Proton () and Carbon () NMR provide detailed insights into its molecular framework.

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Highlights functional groups like , , and .

-

X-ray Crystallography: Provides precise three-dimensional structural data.

Computational Studies

Molecular docking and computational simulations can predict the binding affinity of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methyl-3-nitrobenzamide to biological targets:

-

Docking studies may reveal interactions with enzymes or receptors, such as kinases or GPCRs.

-

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling can assess its drug-likeness and safety profile.

Challenges and Future Directions

6.1 Challenges

-

Limited experimental data on the compound's pharmacokinetics and toxicity.

-

Complex synthesis requiring optimization for scalability.

6.2 Future Research

-

Investigate its biological activity through in vitro and in vivo studies.

-

Explore structure-activity relationships (SAR) by modifying substituents on the benzamide core.

-

Develop derivatives with enhanced solubility or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume